N-(furan-2-ylmethyl)-2,2-diphenyl-N-(2-(thiophen-2-yl)ethyl)acetamide
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Overview
Description
N-(furan-2-ylmethyl)-2,2-diphenyl-N-(2-(thiophen-2-yl)ethyl)acetamide is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2,2-diphenyl-N-(2-(thiophen-2-yl)ethyl)acetamide typically involves multi-step organic reactions. One common method includes the initial formation of the furan and thiophene intermediates, followed by their coupling through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2,2-diphenyl-N-(2-(thiophen-2-yl)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of halogenating agents or strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction can produce dihydrothiophene derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-2,2-diphenyl-N-(2-(thiophen-2-yl)ethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme mechanisms and receptor binding.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(furan-2-ylmethyl)-2,2-diphenyl-N-(2-(thiophen-2-yl)ethyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, altering the function of the target molecule. This interaction can modulate various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-2,2-diphenylacetamide
- N-(thiophen-2-ylmethyl)-2,2-diphenylacetamide
- 2,2-diphenyl-N-(2-(thiophen-2-yl)ethyl)acetamide
Uniqueness
N-(furan-2-ylmethyl)-2,2-diphenyl-N-(2-(thiophen-2-yl)ethyl)acetamide is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This dual heterocyclic structure allows for a broader range of chemical reactivity and biological activity compared to similar compounds that contain only one type of heterocycle.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,2-diphenyl-N-(2-thiophen-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO2S/c27-25(24(20-9-3-1-4-10-20)21-11-5-2-6-12-21)26(19-22-13-7-17-28-22)16-15-23-14-8-18-29-23/h1-14,17-18,24H,15-16,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSCUNHBJHNURM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N(CCC3=CC=CS3)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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